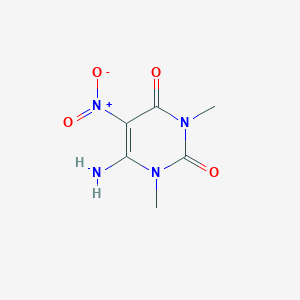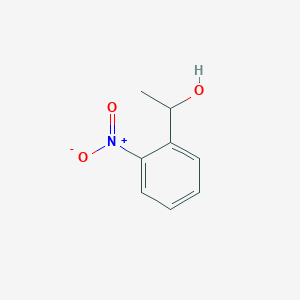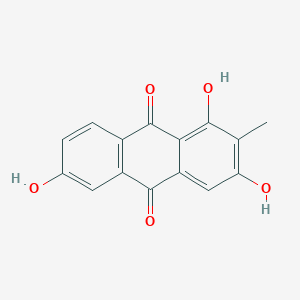
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione-related compounds often involves multistep organic reactions, starting from simpler anthracene derivatives. For example, a synthesis route includes the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with alkylamines, followed by oxidation and subsequent reaction with ethanethiol or thiophenol, yielding sulfanyl derivatives (Morley & Furlong, 2006). Additionally, anthracene-9,10-diones have been synthesized via treatment of bis(haloalkanamido) derivatives with secondary amines, demonstrating the compound's versatile synthetic accessibility (Agbandje et al., 1992).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography has provided insights into the stereochemistry and molecular arrangements of anthracene-9,10-dione derivatives. One study highlighted the discrete molecules held by π interactions and van der Waals forces, revealing the compound's structural intricacies (Toda et al., 1985).
Chemical Reactions and Properties
Anthracene-9,10-dione derivatives undergo various chemical reactions, including regioselective bromination and reactions with amines, leading to novel compounds with potential anticancer and antimalarial activities (Hua et al., 2002). Their reactivity is further exemplified by the formation of complexes with methanol, showcasing the compounds' ability to engage in hydrogen bonding and complexation (Toda et al., 1985).
Physical Properties Analysis
The physical properties of 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione derivatives, such as solubility and luminescence, are influenced by their molecular structure and substitution patterns. The preferential solvation behavior in binary solvent systems indicates the compound's sensitivity to the solvent environment, affecting its optical properties (Umadevi et al., 2012).
Chemical Properties Analysis
The chemical properties of anthracene-9,10-dione derivatives, including their reactivity towards different chemical reagents and their potential as intermediates in organic synthesis, highlight the versatility of these compounds. The synthesis of novel derivatives through reactions with amines and alkynes demonstrates the compounds' utility in generating a wide range of structurally diverse molecules (Krapcho et al., 1990).
Aplicaciones Científicas De Investigación
1. Immune Booster and Therapeutic Option Against COVID-19
- Summary of Application : Anthraquinone derivatives, including 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6′-O-acetyl)-β-d-xylopyranosyl-(1– > 2)-β-d-glucopyranoside, have been identified for their immune-boosting, anti-inflammatory, and anti-viral efficacy. They have been investigated as potential immune booster molecules in COVID-19 infection .
- Methods of Application : The anthraquinone derivatives were retrieved from an open-source database and filtered based on a positive druglikeness score. The docking was performed using autodock4 to identify the binding efficacy of anthraquinone derivatives with 3C-like protease, papain-like protease, and spike protein .
- Results or Outcomes : The docking study revealed that 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6′-O-acetyl)-β-d-xylopyranosyl-(1– > 2)-β-d-glucopyranoside possesses the highest binding affinity (− 8.7 kcal/mol) with spike protein .
2. Mitochondrial Protection and Anti-inflammatory Effects
- Summary of Application : Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione; C 15 H 10 O 5), an anthraquinone similar to 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, exerts cytoprotective effects, as observed in both in vitro and in vivo experimental models. It has been tested for its ability to promote mitochondrial protection in human neuroblastoma SH-SY5Y cells exposed to the pro-oxidant agent hydrogen peroxide (H 2 O 2 ) .
- Methods of Application : The cells were pretreated with Emodin for 4 hours before being exposed to H 2 O 2 . The effects of Emodin on the activity of the mitochondrial complexes I and V, as well as on the production of adenosine triphosphate (ATP) and on the mitochondrial membrane potential (MMP), were then assessed .
- Results or Outcomes : The pretreatment with Emodin suppressed the effects of H 2 O 2 on the activity of the mitochondrial complexes I and V, as well as on the production of ATP and on the MMP. Emodin also prevented the H 2 O 2 -induced collapse in the tricarboxylic acid cycle (TCA) function .
3. Anti-inflammatory and Antioxidant Effects
- Summary of Application : Emodin, an anthraquinone similar to 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, has been found to have a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. It has been demonstrated to have potent anti-cardiovascular activity .
- Methods of Application : Emodin’s effects on cardiovascular diseases are studied through in vivo and in vitro experiments. Its mechanisms of action in different types of cardiovascular diseases include its involvement in pathological processes, such as inflammatory response, apoptosis, cardiac hypertrophy, myocardial fibrosis, oxidative damage, and smooth muscle cell proliferation .
- Results or Outcomes : Emodin has been found to be a potential therapeutic drug against cardiovascular disease with broad application prospects .
4. Suppression of Allergic Inflammation
- Summary of Application : Citreorosein, a compound similar to 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, has been found to attenuate degranulation and LTC4 generation, which are key processes in allergic inflammation .
- Methods of Application : The effects of Citreorosein on allergic inflammation are studied using mouse bone marrow-derived mast cells (BMMCs) stimulated with stem cell factor (SCF)/IL-10/LPS .
- Results or Outcomes : Citreorosein strongly inhibits COX-2-dependent PGD2 generation in a concentration-dependent manner in mouse bone marrow-derived mast cells (BMMCs) stimulated with stem cell factor (SCF)/IL-10/LPS .
5. Antiviral Activities
- Summary of Application : Anthraquinones, including 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, have been studied for their potential antiviral activities .
- Methods of Application : The antiviral activities of anthraquinones are typically studied using in vitro assays, where the compounds are tested against various types of viruses .
- Results or Outcomes : While specific results for 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione were not found, anthraquinones as a class have shown promising antiviral activities in various studies .
6. Pharmacological Properties
- Summary of Application : Anthraquinones and their derivatives, including 1,3,6-Trihydroxy-2-methylanthracene-9,10-dione, have been found to possess a wide range of pharmacological properties, such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
- Methods of Application : These properties are typically studied using both in vitro and in vivo experimental models .
- Results or Outcomes : Many anthraquinones and their derivatives have shown significant biological activities and have high economical, commercial, and biomedical potentialities .
Direcciones Futuras
The future directions of “1,3,6-Trihydroxy-2-methylanthracene-9,10-dione” research could involve studying its antiviral activity against human coronavirus NL63 . Since new synthetic routes are now available that allow modification of the emodin structure, it is reasonable to expect that analogues with significantly improved anti-HCoV-NL63 activity and lowered toxicity may thus be generated .
Propiedades
IUPAC Name |
1,3,6-trihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-11(17)5-10-12(13(6)18)15(20)8-3-2-7(16)4-9(8)14(10)19/h2-5,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJVBHYKKRDSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257045 | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-2-methylanthracene-9,10-dione | |
CAS RN |
87686-86-0 | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87686-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



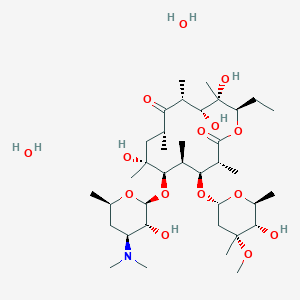
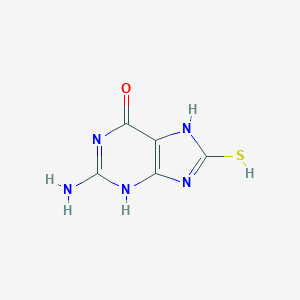
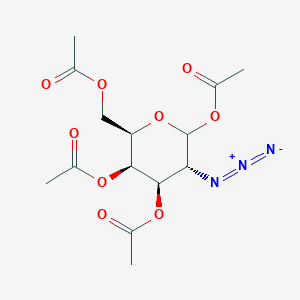
![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)
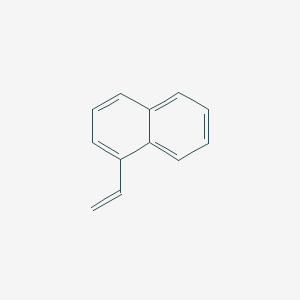
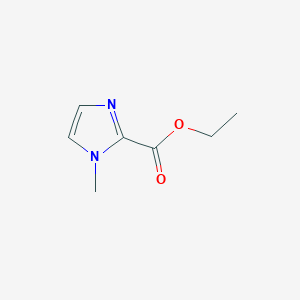
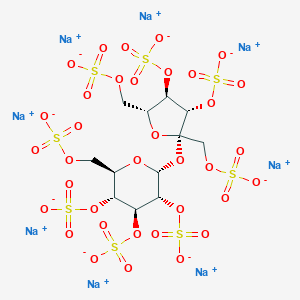
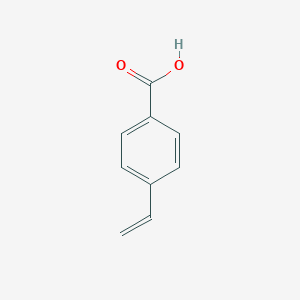
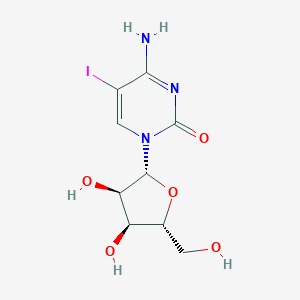
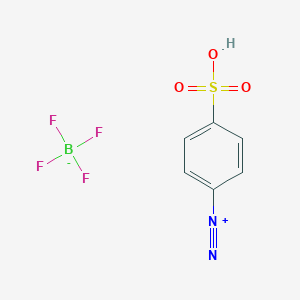
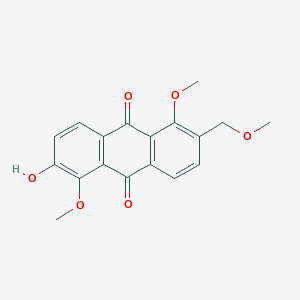
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
